

An In-depth Technical Guide to Fluorothiazinone (CL-55)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorothiazinone, a novel antibacterial agent previously identified as **CL-55**. Fluorothiazinone represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Unlike traditional antibiotics that target bacterial viability, Fluorothiazinone is an anti-virulence agent that inhibits the Type III Secretion System (T3SS) and flagellar assembly, crucial mechanisms for bacterial pathogenicity. This guide details its chemical structure, mechanism of action, available quantitative data, and relevant experimental protocols.

Chemical Structure and Properties

Fluorothiazinone is a small molecule belonging to the 2,4-disubstituted-4H-[1][2][3]-thiadiazine-5-one class of compounds.[3][4]

- IUPAC Name: N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide
- Synonyms: CL-55, Ftortiazinon
- CAS Number: 1370706-59-4
- Molecular Formula: C19H17F2N3O4S



Molar Mass: 421.42 g/mol

Mechanism of Action: A Novel Anti-Virulence Strategy

Fluorothiazinone operates through a novel mechanism that disarms pathogenic bacteria rather than killing them, thereby reducing the selective pressure that drives the development of antibiotic resistance.[5] Its primary targets are two key virulence-associated structures in Gramnegative bacteria: the Type III Secretion System (T3SS) and the flagellum.[3][6]

The T3SS is a needle-like apparatus that bacteria use to inject effector proteins directly into host cells, leading to cytotoxicity and immune evasion.[6] The flagellum is a tail-like structure essential for bacterial motility, allowing bacteria to move towards infection sites and form biofilms.[3] Experimental data suggest that Fluorothiazinone inhibits the T3SS and the flagellum ATPase, disrupting their assembly and function.[3] By inhibiting these systems, Fluorothiazinone effectively suppresses toxin secretion, motility, intracellular survival, and biofilm formation.[5]

Quantitative Data

Preclinical Data: Motility Inhibition

Fluorothiazinone has been shown to inhibit the motility of various Gram-negative bacteria in a dose-dependent manner. Almost complete inhibition of motility in uropathogenic E. coli (UPEC) was observed at a concentration of 100 µg/mL in a semisolid agar assay.[1]

Bacterial Species	Assay Type	Concentration for Motility Inhibition	Reference
Uropathogenic E. coli (UPEC)	Semisolid Agar	~100 µg/mL (near complete inhibition)	[1]
Pseudomonas aeruginosa	Semisolid Agar	100 μg/mL	[1]
Proteus mirabilis	Semisolid Agar	100 μg/mL	[1]



Clinical Trial Data: Complicated Urinary Tract Infections (cUTIs)

A clinical trial (NCT03638830) evaluated the efficacy of Fluorothiazinone in combination with Cefepime for the treatment of complicated urinary tract infections.[3]

Outcome	Fluorothiazinone + Cefepime Group	Placebo + Cefepime Group	Reference
Cure Rate (21 days post-therapy)	76.7%	55.2%	[5]
Relapse Rate (3 months post-therapy)	2.8%	21.7%	[5]

Pharmacokinetic Data

Pharmacokinetic studies in healthy adults and animal models have provided insights into the absorption, distribution, metabolism, and excretion of Fluorothiazinone.

Human Pharmacokinetics (Healthy Adults)[2]

Parameter	Value
Dosing Regimen	900 mg or 1200 mg every 12 hours
Key Finding	Dividing the total daily dose extends half-life and systemic exposure
Metabolism	Metabolites have been identified
Excretion	Low urinary recovery of unmetabolized drug

Preclinical Pharmacokinetics (Rats and Rabbits)[3]



Parameter	Finding
Bioavailability	Higher when administered with starch (food)
Distribution	Distributes to all organs at concentrations substantially higher than in blood
Excretion	Primarily excreted in the feces

Experimental Protocols Synthesis of 1,3,4-Thiadiazine Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of Fluorothiazinone is not publicly available, the following general procedure for the synthesis of related 5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides can be adapted.[7]

Materials:

- 2-hydrazinyl-N-phenyl-2-thioxoacetamide
- · Ethyl chloroacetate
- Triethylamine
- Ethanol

Procedure:

- A mixture of 2-hydrazinyl-N-phenyl-2-thioxoacetamide (1 mmol), ethyl chloroacetate (1.2 mmol), and triethylamine (0.5 mL) in ethanol (10 mL) is refluxed for 4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).[7]
- Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected and purified.[7]



Bacterial Motility Assay (Semisolid Agar)

This protocol assesses the effect of Fluorothiazinone on bacterial swimming motility.[1]

Materials:

- Bacterial culture (e.g., E. coli, P. aeruginosa)
- Luria-Bertani (LB) broth
- Agar
- Fluorothiazinone stock solution (in DMSO)
- Petri dishes

Procedure:

- Prepare semisolid agar plates (e.g., 0.25% agar in LB) containing various concentrations of Fluorothiazinone.[1] Include a control plate with the vehicle (DMSO) only.
- Grow the bacterial strain to the mid-logarithmic phase in liquid broth.[4]
- Inoculate the center of each semisolid agar plate with a single colony of the test bacterium using a sterile toothpick.[4]
- Incubate the plates at 37°C for 24-48 hours.[4]
- Measure the diameter of the bacterial swarm on each plate.[4]
- Compare the swarm diameters on the Fluorothiazinone-containing plates to the control plate to determine the extent of motility inhibition.[4]

Western Blot for Flagellar Protein Expression

This protocol can be used to determine if Fluorothiazinone affects the production of flagellin, the primary protein component of the flagellum.[8]

Materials:



- Bacterial culture
- Fluorothiazinone
- Lysis buffer
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against flagellin (e.g., anti-H7 flagellin)
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

Procedure:

- Grow bacterial cultures in the presence and absence of Fluorothiazinone.
- Harvest bacterial cells by centrifugation and lyse them to release cellular proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for flagellin.
- Wash the membrane and incubate with a secondary HRP-conjugated antibody.[9]
- Detect the protein bands using a chemiluminescent substrate and imaging system.
- Compare the intensity of the flagellin bands between the treated and untreated samples.

Signaling Pathway and Experimental Workflow Diagrams

The Type III Secretion System (T3SS) and Flagellar Assembly Pathway



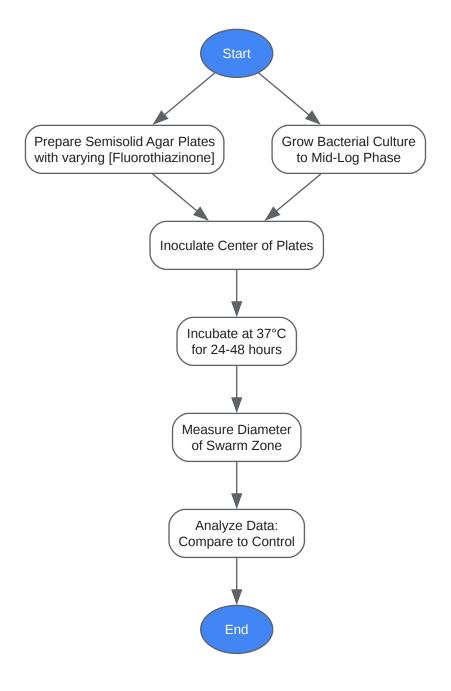
The following diagram illustrates the general structure of the T3SS and the flagellar apparatus, highlighting their evolutionary relationship and shared components. Fluorothiazinone is believed to interfere with the function of the ATPase, a critical component for the assembly and function of both systems.

Caption: Fluorothiazinone inhibits the ATPase of the T3SS and flagellar systems.

Experimental Workflow for Assessing Motility Inhibition

The following diagram outlines the key steps in an experimental workflow to quantify the inhibitory effect of Fluorothiazinone on bacterial motility.





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Caption: Workflow for the bacterial motility inhibition assay.

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